A Comprehensive Technical Guide to 2-(Piperazin-1-yl)isonicotinonitrile
A Comprehensive Technical Guide to 2-(Piperazin-1-yl)isonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth technical overview of 2-(Piperazin-1-yl)isonicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The core of this molecule features a piperazine ring, a well-established "privileged scaffold" in drug discovery, attached to an isonicotinonitrile framework. This unique combination imparts desirable physicochemical and pharmacological properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document will detail its chemical identity, synthesis, role in drug design, analytical methodologies, and safety protocols, serving as a vital resource for professionals engaged in pharmaceutical research and development.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.
Core Identification
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Chemical Name: 2-(Piperazin-1-yl)isonicotinonitrile
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Synonyms: 2-(1-Piperazinyl)isonicotinonitrile, 2-(1-Piperazinyl)-4-pyridinecarbonitrile[1]
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CAS Number: 305381-05-9[2]
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Molecular Formula: C₁₀H₁₂N₄[2]
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Molecular Weight: 188.23 g/mol [2]
Structural Representation
The molecule consists of a pyridine ring substituted at the 2-position with a piperazine moiety and at the 4-position with a nitrile group.
Caption: Chemical structure of 2-(Piperazin-1-yl)isonicotinonitrile.
Physicochemical Data
Quantitative descriptors are critical for predicting a molecule's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Purity Specification | ≥95% | [3] |
| InChI Key | OHABWGYGWOWJML-UHFFFAOYSA-N | |
| SMILES | N#CC1=CC=NC(N2CCNCC2)=C1 | [4] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [4] |
Synthesis and Manufacturing
The synthesis of 2-(Piperazin-1-yl)isonicotinonitrile is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and widely used for creating C-N bonds on electron-deficient aromatic rings like pyridine.
Principle of Synthesis
The core principle involves the displacement of a suitable leaving group (typically a halogen) from the 2-position of the isonicotinonitrile ring by the secondary amine of piperazine. The electron-withdrawing effect of both the nitrile group and the ring nitrogen atom activates the 2-position, making it susceptible to nucleophilic attack.
Typical Experimental Protocol
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Reactant Preparation: 2-Chloroisonicotinonitrile (1 equivalent), the starting electrophile, is dissolved in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).
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Addition of Nucleophile: An excess of piperazine (e.g., 2-3 equivalents) is added to the solution. The excess piperazine serves a dual role: it acts as the nucleophile and as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Alternatively, a stoichiometric amount of piperazine can be used in conjunction with an external inorganic or organic base (e.g., K₂CO₃, Et₃N).
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Reaction Conditions: The mixture is heated, typically between 80-120°C, and stirred for several hours until reaction completion is observed (monitored by TLC or LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove excess piperazine and salts. The crude product is purified using column chromatography (e.g., silica gel with a gradient of dichloromethane/methanol) or recrystallization to yield the pure 2-(Piperazin-1-yl)isonicotinonitrile.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Role in Medicinal Chemistry and Drug Development
The piperazine heterocycle is a cornerstone in modern drug design. Its presence in a molecule can profoundly and beneficially influence its pharmacological profile.
The Piperazine Moiety as a Privileged Scaffold
Piperazine is considered a "privileged" structure because it is a versatile scaffold that can interact with multiple biological targets.[5] Its unique properties make it a frequent component in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and antifungal agents.[6]
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Basicity and Solubility: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH. This basicity is crucial for improving aqueous solubility, which is often a prerequisite for good oral bioavailability.
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Pharmacokinetic Modulation: The piperazine ring can serve as a linker or spacer between two pharmacophoric groups, holding them in a specific spatial orientation to optimize binding with a biological target. By modifying the substitution on the distal nitrogen (N4), chemists can fine-tune the molecule's lipophilicity, metabolic stability, and overall ADME properties.
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Target Interaction: The nitrogen atoms can act as hydrogen bond acceptors, while the protonated form can act as a hydrogen bond donor, facilitating strong interactions with amino acid residues in protein targets.[7]
Potential Therapeutic Applications
While specific pharmacological data for 2-(Piperazin-1-yl)isonicotinonitrile is limited in publicly available literature, the broader class of arylpiperazines containing isonicotinic or picolinic nuclei has shown significant potential in psychopharmacology. Studies on similar compounds have demonstrated:
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Antidepressant-like Activity: Involvement with the serotonergic system, particularly 5-HT₁ₐ and 5-HT₂C receptors.[8]
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Anxiolytic Effects: Modulation of both the 5-HT₁ₐ receptors and indirect involvement with the GABAergic system.[9]
The combination of the isonicotinonitrile group, a known bioisostere for various functional groups, with the piperazine scaffold makes this compound a highly attractive starting point for library synthesis in the search for new CNS-active agents.
Logical Framework for Piperazine in Drug Design
Caption: Role of the piperazine scaffold in drug optimization.
Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and quantity of 2-(Piperazin-1-yl)isonicotinonitrile in research samples and pharmaceutical preparations. A variety of chromatographic techniques are suitable for this purpose.
Overview of Applicable Techniques
| Method | Principle | Application | Notes |
| HPLC-UV | Separation by reverse-phase chromatography, detection by UV absorbance. | Purity testing, quantification. | May require derivatization as the piperazine moiety itself does not have a strong UV chromophore.[10] Reaction with a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can form a highly UV-active derivative.[11] |
| LC-MS | Separation by HPLC coupled with mass spectrometry for detection. | Identity confirmation, metabolite identification, trace analysis. | Provides high sensitivity and specificity. The molecular ion [M+H]⁺ would be expected at m/z 189.11. |
| GC-MS | Separation of volatile compounds in the gas phase, coupled with mass spectrometry. | Identification of impurities, quantification. | The compound may require derivatization to increase its volatility and thermal stability. Effective for separating isomers.[12] |
| NMR | Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C). | Definitive structure elucidation. | Provides detailed information about the molecular structure, confirming the connectivity of atoms. |
Protocol: HPLC-UV Method for Quantification (Post-Derivatization)
This protocol is based on a general method for analyzing piperazine-containing compounds where the native UV absorbance is low.[11]
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Standard & Sample Preparation:
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Prepare a stock solution of 2-(Piperazin-1-yl)isonicotinonitrile reference standard in a suitable diluent (e.g., acetonitrile/water).
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Prepare sample solutions at a similar concentration.
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Derivatization Step:
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To an aliquot of each standard and sample solution, add a solution of NBD-Cl in a buffered medium (e.g., borate buffer, pH ~9).
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Heat the mixture (e.g., at 60-70°C for 15-30 minutes) to allow the derivatization reaction to complete. The NBD group will attach to the secondary amine of the piperazine.
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Cool and dilute to a final volume with the mobile phase.
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-
Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer).
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Flow Rate: 1.0 mL/min.[11]
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Column Temperature: 35°C.[11]
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Detection Wavelength: Set to the absorbance maximum of the NBD-derivative (e.g., ~340 nm).[11]
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Injection Volume: 10 µL.[11]
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Quantification:
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Calculate the amount of the compound in the sample by comparing the peak area to that of the reference standard. The method should be validated for linearity, precision, accuracy, and robustness.
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Safety and Handling
Proper handling of 2-(Piperazin-1-yl)isonicotinonitrile is imperative to ensure personnel safety in the laboratory. The information provided is based on data for the compound and related heterocyclic amines.
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Hazard Classification: Classified as a toxic solid (Hazard Class 6.1, UN2811).[3]
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Precautionary Statements:
Exposure Controls and Personal Protection
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: If dusts are generated and engineering controls are inadequate, use a NIOSH-approved particulate respirator.
First Aid Measures
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If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage and Stability
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep in a dark place under an inert atmosphere.[4]
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Stability: Stable under recommended storage conditions.
Conclusion
2-(Piperazin-1-yl)isonicotinonitrile is a chemical building block with significant potential for drug discovery, particularly in the development of CNS-active agents. Its synthesis is straightforward via established chemical pathways. The true value of this compound lies in the strategic incorporation of the piperazine scaffold, which offers a powerful tool for medicinal chemists to optimize solubility, pharmacokinetics, and target binding affinity. A thorough understanding of its properties, synthesis, and analytical characterization, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit its potential in creating the next generation of therapeutics.
References
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Sinfoo Biotech (n.d.). 2-(Piperazin-1-yl)isonicotinonitrile,(CAS# 305381-05-9). Retrieved from [Link]
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Kędzierska, E., et al. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]
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Siwek, A., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]
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Cikotiene, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Retrieved from [Link]
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Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy. Retrieved from [Link]
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Wikipedia (n.d.). Piperazine. Retrieved from [Link]
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Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Retrieved from [Link]
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Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. PMC. Retrieved from [Link]
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Hafez, H. N., & El-Gazzar, A. R. B. A. (2018). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Anticancer Activity. Molecules. Retrieved from [Link]
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Ghorab, M. M., et al. (2012). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. Retrieved from [Link]
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Ali, N. W., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]
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Raveendra, P., et al. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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United Nations Office on Drugs and Crime (UNODC) (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Archer, R. P., et al. (2011). Analytical Methods. RSC Publishing. Retrieved from [Link]
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El-Sayed, N., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules. Retrieved from [Link]
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Raveendra, P., et al. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]
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